molecular formula C13H18N2 B121749 Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- CAS No. 22120-39-4

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-

Cat. No.: B121749
CAS No.: 22120-39-4
M. Wt: 202.3 g/mol
InChI Key: NCGJLYBZSJSCIC-UHFFFAOYSA-N
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Description

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.3 g/mol. The purity is usually 95%.
The exact mass of the compound Indole, 3-(2-(dimethylamino)ethyl)-5-methyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Indole Synthesis and Classification

Indole synthesis has been a focal point in organic chemistry, aiming to create diverse structures for various applications. A comprehensive review by Taber and Tirunahari (2011) classifies indole syntheses into nine strategic approaches, highlighting the importance of indole alkaloids in organic synthesis. This classification provides a foundation for developing new methods for indole construction, crucial for advancing research in medicinal chemistry and drug discovery Taber & Tirunahari, 2011.

Indole Derivatives in Cancer Research

Indole derivatives have shown potential antiproliferative effects on various cancers both in vitro and in vivo. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids, emphasizing their role in cancer therapy. The study highlights the structural diversity of indole derivatives and their ability to act on diverse targets in cancer cells, presenting these compounds as valuable scaffolds for novel anticancer agents Song et al., 2020.

Indole Derivatives in Hepatic Protection

Wang et al. (2016) discuss the pharmacokinetics of Indole-3-Carbinol (I3C) and its major derivatives, emphasizing their protective effects on chronic liver injuries. The review outlines the pleiotropic mechanisms through which indoles exert anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammation effects, showcasing their therapeutic potential in hepatic protection Wang et al., 2016.

Umpolung Strategies for Indole Functionalization

Deka, Deb, and Baruah (2020) focus on the C2-functionalization of indole via umpolung, highlighting its significance in synthetic and pharmaceutical chemistry. The review explores indirect approaches for indole umpolung, offering insights into novel strategies for synthesizing C2-functionalized indoles, which are crucial for developing new pharmaceuticals Deka, Deb, & Baruah, 2020.

Indole Alkaloids in Natural Products

Indole alkaloids derived from natural sources exhibit a wide range of pharmacological activities. The review by Omar et al. (2021) provides a comprehensive overview of plant-based indole alkaloids, discussing their pharmacological potential and highlighting the need for further evaluation to identify new lead compounds for drug development Omar et al., 2021.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

Mechanism of Action

Target of Action

Indole, 3-(2-(dimethylamino)ethyl)-5-methyl-, also known as Dimethyltryptamine (DMT), primarily targets serotonin receptors . It acts as an agonist at some types of serotonin receptors and an antagonist at others . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .

Mode of Action

DMT interacts with its targets, the serotonin receptors, by binding to them and modulating their activity . As an agonist, it mimics the action of serotonin, a neurotransmitter, by binding to the receptor and activating it . As an antagonist, it prevents serotonin from binding and activating the receptor .

Biochemical Pathways

The biochemical pathways affected by DMT involve the serotonin system. DMT acts as a non-selective agonist at most or all of the serotonin receptors . This can lead to a variety of downstream effects, depending on the specific receptor subtype and its location in the body . For example, activation of certain serotonin receptors can lead to the release of other neurotransmitters or hormones, influence the rate of neuron firing, or cause neurons to become more or less responsive to other signals .

Pharmacokinetics

It is known that dmt is found in several plants and in mammalian brain, blood, and urine . The compound’s bioavailability is likely influenced by factors such as its route of administration, the individual’s metabolic rate, and the presence of other substances in the body .

Result of Action

The molecular and cellular effects of DMT’s action are diverse, given its role as a non-selective agonist at most or all of the serotonin receptors . These effects can range from changes in mood and cognition to physiological responses such as vomiting and vasoconstriction . Some people use DMT as a psychedelic inducing agent .

Action Environment

The action, efficacy, and stability of DMT can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect DMT’s pharmacokinetics and pharmacodynamics . Additionally, factors such as the individual’s metabolic rate, the state of their serotonin system, and their overall health and physiological state can also influence the effects of DMT .

Properties

IUPAC Name

N,N-dimethyl-2-(5-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-10-4-5-13-12(8-10)11(9-14-13)6-7-15(2)3/h4-5,8-9,14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJLYBZSJSCIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176641
Record name N,N,5-Trimethyl-1H-indole-3-ethanamine
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Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22120-39-4
Record name N,N,5-Trimethyl-1H-indole-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22120-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-N,N-dimethyltryptamine
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Record name NSC88623
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Record name N,N,5-Trimethyl-1H-indole-3-ethanamine
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Record name 5-Methyl-N,N-dimethyltryptamine
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Record name 5-METHYL-N,N-DIMETHYLTRYPTAMINE
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.